molecular formula C23H18FN3O2 B2872619 1-(4-fluorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946252-01-3

1-(4-fluorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2872619
M. Wt: 387.414
InChI Key: BWNXZSUBTKFDOW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry. It includes a naphthyridine ring, a carboxamide group, a fluorobenzyl group, and a tolyl group. These groups are common in many pharmaceuticals and could potentially interact with biological targets in various ways .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring systems and functional groups. The naphthyridine ring system is a bicyclic structure that can participate in aromatic stabilization, while the fluorobenzyl and tolyl groups can provide additional sites for potential interactions with biological targets .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzylic position could undergo free radical bromination or nucleophilic substitution . The carboxamide group could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .

Scientific Research Applications

Antibacterial Agents

Compounds related to naphthyridines have been studied for their antibacterial properties. For example, pyridonecarboxylic acids, a class that includes naphthyridine derivatives, have shown potent antibacterial activity against various strains. These compounds have been highlighted for their effectiveness in vitro and in vivo, suggesting potential applications in developing new antibacterial therapies (Egawa et al., 1984).

Antitumor Agents

Naphthyridine derivatives have also demonstrated antitumor properties. For instance, certain 7-substituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids have been found to possess moderate cytotoxic activity against various tumor cell lines. The structural modification of these compounds has led to enhanced cytotoxic activity, highlighting their potential as antitumor agents (Tsuzuki et al., 2004).

HIV-1 Integrase Inhibitors

Furthermore, naphthyridine derivatives have been explored for their HIV-1 integrase inhibitory effects. A study on 5-(5,6)-dihydrouracil substituted 8-hydroxy-[1,6]naphthyridine-7-carboxylic acid 4-fluorobenzylamide inhibitors of HIV-1 integrase reported low nanomolar activity in inhibiting both the strand transfer process of HIV-1 integrase and viral replication in cells, suggesting a promising route for HIV treatment research (Embrey et al., 2005).

Future Directions

The future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include in vitro and in vivo studies to determine its potential uses in medicine or other fields .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(2-methylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O2/c1-15-5-2-3-7-20(15)26-22(28)19-13-17-6-4-12-25-21(17)27(23(19)29)14-16-8-10-18(24)11-9-16/h2-13H,14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNXZSUBTKFDOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

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